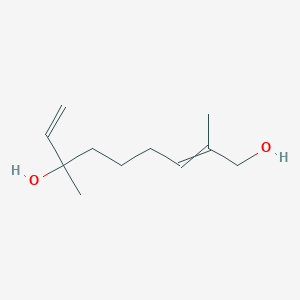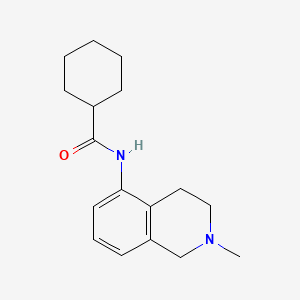
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one can be achieved through several synthetic routes. One common method involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride, which then reacts with acetone to produce the desired compound . This process typically requires a waterless system and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and yield. These methods may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophilic reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group and furan ring play crucial roles in its reactivity and interactions with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5-hepten-2-one: A structurally similar compound with a different arrangement of functional groups.
2-Heptanol, 6-methyl-: Another related compound with a hydroxyl group instead of a ketone.
Uniqueness
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one is unique due to its specific combination of a ketone group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
50464-95-4 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
6-methyl-6-(5-methylfuran-2-yl)heptan-2-one |
InChI |
InChI=1S/C13H20O2/c1-10(14)6-5-9-13(3,4)12-8-7-11(2)15-12/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
CQPPRTJQWXGAGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C)(C)CCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
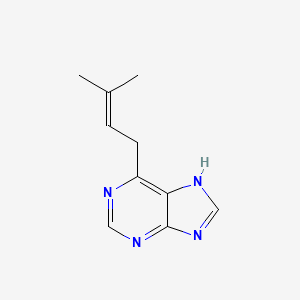
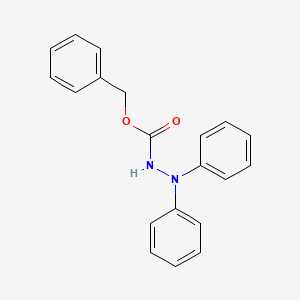
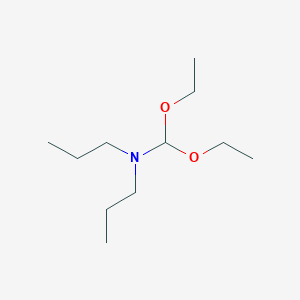
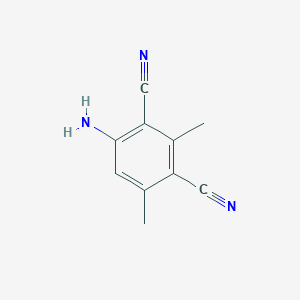
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
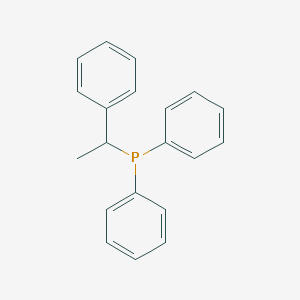
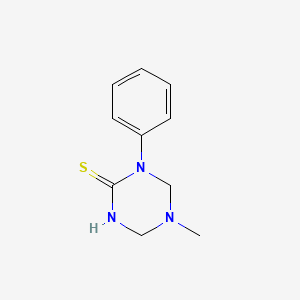
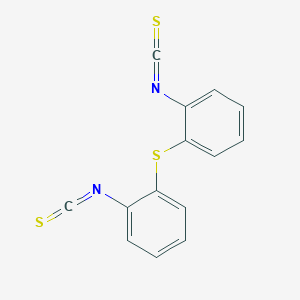

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

